2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one
Description
Chemical Structure: The compound 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one (CAS: 946387-37-7) features a cyclohexenone core substituted with:
- A chlorine atom at position 2,
- A 4-ethoxyphenylamino group at position 3,
- A methyl group at position 3.
Molecular Formula: C₁₅H₁₈ClNO₂ (molecular weight: 295.76 g/mol) . Key Features:
- The chloro substituent introduces steric and electronic effects, affecting reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-chloro-3-(4-ethoxyanilino)-5-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-3-19-12-6-4-11(5-7-12)17-13-8-10(2)9-14(18)15(13)16/h4-7,10,17H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNFTFDTZORBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)CC(C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one typically involves the reaction of 4-ethoxyaniline with 2-chloro-5-methylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The following compounds share the cyclohexenone scaffold but differ in substituents (Table 1):
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The ethoxy group in the target compound donates electrons via resonance, stabilizing adjacent groups. In contrast, compounds with chloro (e.g., ) or sulfonamide () substituents exhibit electron-withdrawing effects, altering charge distribution and reactivity.
- Hydrogen Bonding Potential: The sulfonamide group in 3-(4-Chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one can act as a strong hydrogen bond acceptor (N–H···O=S), enhancing crystallinity and stability . Hydroxyl-containing analogues (e.g., ) form O–H···O bonds, which may influence solubility and molecular recognition .
Crystallographic and Structural Insights
- Crystal Packing: The absence of 2-Cl in 3-[(4-Ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one may allow for denser packing due to reduced steric bulk . Tools like SHELX (used for small-molecule refinement ) could elucidate differences in hydrogen bonding networks between analogues.
Chirality and Polarity :
- While the target compound lacks chiral centers, sulfonamide or hydroxyl-bearing analogues might exhibit enantiomerism, necessitating polarity analysis via parameters like Rogers’ η or Flack’s x .
Biological Activity
2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one (CAS No. 946387-37-7) is a synthetic compound with potential biological activities. Its unique structure, characterized by a cyclohexene core and various functional groups, suggests a diverse range of interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18ClNO2
- Molecular Weight : 279.76 g/mol
- IUPAC Name : 2-chloro-3-(4-ethoxyanilino)-5-methyl-2-cyclohexen-1-one
- Synonyms : 2-Chloro-3-(4-ethoxyphenyl)amino-5-methylcyclohexenone
Biological Activity Overview
The biological activity of 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of cyclohexenones exhibit significant antimicrobial properties. The compound's structural features may enhance its interaction with microbial membranes or enzymes critical for bacterial survival. For instance, a study on similar compounds demonstrated effective inhibition of bacterial growth at low concentrations, suggesting a potential for developing new antimicrobial agents.
Anticancer Properties
Some studies have explored the compound's anticancer potential. The presence of the ethoxyphenyl group may facilitate interactions with cancer cell receptors or pathways involved in proliferation and apoptosis. In vitro assays have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer cells.
The mechanisms through which 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one exerts its biological effects are still being elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth or cancer cell survival.
- Cell Membrane Disruption : Its lipophilic nature could allow it to integrate into cell membranes, leading to increased permeability and subsequent cell death.
- Modulation of Signaling Pathways : The compound might interact with signaling pathways that regulate cell division and apoptosis.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that cyclohexenone derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Activity : Research in Cancer Letters demonstrated that specific cyclohexenone derivatives could inhibit tumor growth in xenograft models, with a notable reduction in tumor size observed after treatment over four weeks.
- Mechanistic Insights : A recent investigation into the mechanism of action revealed that similar compounds could induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and apoptosis.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClNO2 |
| Molecular Weight | 279.76 g/mol |
| CAS Number | 946387-37-7 |
| Antimicrobial MIC (example) | 10 - 50 µg/mL (varies by strain) |
| Anticancer Tumor Size Reduction | Up to 70% in xenograft models |
Q & A
Q. What are the recommended methods for synthesizing 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclohexenone ring formation. Key parameters include solvent choice (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios of intermediates. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy should be used to monitor reaction progress and purity . Optimization may require iterative adjustments to reaction time and catalyst loading to suppress side products like unreacted amines or chlorinated byproducts.
Q. How can the crystal structure of this compound be resolved, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection should prioritize high-resolution (<1.0 Å) datasets. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and hydrogen-bonding networks . Key steps include:
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
Begin with enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) targeting kinases or receptors relevant to the compound’s structural motifs (e.g., cyclohexenone derivatives). Molecular docking (AutoDock Vina or Schrödinger Suite) can prioritize targets by predicting binding affinities to active sites . Follow-up cellular assays (e.g., MTT for cytotoxicity) should use concentrations ≤10 μM to avoid non-specific effects.
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in the cyclohexenone ring) be resolved during refinement?
Disorder in flexible groups (e.g., the ethoxyphenyl substituent) requires partitioning the model into multiple conformers. In SHELXL, use PART and FREE commands to refine occupancy ratios. Validate using the ADDSYM algorithm in PLATON to detect missed symmetry elements . For severe disorder, consider alternative data collection at lower temperatures (e.g., 100 K) to reduce thermal motion .
Q. What strategies address discrepancies between computational binding predictions and experimental bioactivity results?
If molecular docking predicts high affinity but in vitro assays show weak activity:
- Re-evaluate the target’s active-site protonation state using molecular dynamics (MD) simulations.
- Validate assay conditions (pH, ionic strength) to match physiological environments.
- Use surface plasmon resonance (SPR) to measure binding kinetics and rule out false negatives caused by compound aggregation .
Q. How can hydrogen-bonding networks in the crystal lattice inform supramolecular interactions?
Apply graph-set analysis (e.g., Etter’s notation) to categorize hydrogen bonds into motifs like chains (C), rings (R), or intramolecular (S). For example, N–H···O bonds in the amino-cyclohexenone moiety may form R₂²(8) rings, stabilizing the crystal packing. Compare with similar compounds (e.g., 3-(4-chlorobenzenesulfonamido) analogs) to identify conserved motifs .
Q. How do substituents (e.g., chloro vs. ethoxy groups) influence spectroscopic properties?
The electron-withdrawing chloro group deshields adjacent protons in NMR (e.g., δ 6.8–7.2 ppm for aromatic H). In contrast, the ethoxy group’s electron-donating effect shifts carbonyl (C=O) IR stretches to lower frequencies (~1680 cm⁻¹). Compare with analogs like 4-(2-chlorophenyl)cyclohexan-1-one to isolate substituent effects .
Data Contradiction Analysis
Q. How should researchers resolve conflicting purity assessments between HPLC and NMR?
If HPLC indicates >98% purity but NMR shows extra peaks:
- Re-run NMR with a higher-field instrument (e.g., 600 MHz) to resolve overlapping signals.
- Use 2D NMR (COSY, HSQC) to assign minor impurities (e.g., residual solvents or diastereomers).
- Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What causes batch-to-batch variability in synthetic yield, and how can it be mitigated?
Variability often stems from inconsistent intermediates (e.g., incomplete chlorination). Implement quality control via:
- In-line FTIR to monitor key reaction steps (e.g., disappearance of starting material peaks).
- Statistical design of experiments (DoE) to identify critical factors (e.g., catalyst aging, moisture levels) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Recommended Value | Tool/Method |
|---|---|---|
| R-factor | <0.05 | SHELXL |
| CCDC Deposition | Mandatory | Mercury |
| Hydrogen-bond Geometry | D–H···A < 3.2 Å | PLATON |
Q. Table 2. Common Impurities in Synthesis
| Impurity | Detection Method | Resolution Strategy |
|---|---|---|
| Unreacted 4-ethoxyaniline | TLC (Rf = 0.3) | Column chromatography |
| Diastereomers | Chiral HPLC | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
